molecular formula C9H8N2O3 B2868901 5-Methoxy-4-methyl-2-nitrobenzonitrile CAS No. 959137-56-5

5-Methoxy-4-methyl-2-nitrobenzonitrile

Cat. No.: B2868901
CAS No.: 959137-56-5
M. Wt: 192.174
InChI Key: CXRPOPCPERTRGF-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile typically involves nitration of 4-methyl-2-methoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-Methyl-2-methoxybenzonitrile

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a temperature of 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, ethanol, room temperature

    Substitution: Sodium hydroxide (NaOH), methanol, reflux

    Oxidation: KMnO4, water, heat

Major Products Formed

    Reduction: 5-Methoxy-4-methyl-2-aminobenzonitrile

    Substitution: Various substituted benzonitriles depending on the nucleophile used

    Oxidation: 5-Methoxy-4-carboxy-2-nitrobenzonitrile

Scientific Research Applications

5-Methoxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzonitrile depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes. The compound’s interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzonitrile
  • 4-Methyl-2-nitrobenzonitrile
  • 2-Methyl-5-nitrobenzonitrile

Comparison

Compared to similar compounds, 5-Methoxy-4-methyl-2-nitrobenzonitrile is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical syntheses and research applications .

Properties

IUPAC Name

5-methoxy-4-methyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)7(5-10)4-9(6)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPOPCPERTRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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